molecular formula C9H7N3O3 B1596690 3-(4-Nitrophenyl)isoxazol-5-amine CAS No. 119162-48-0

3-(4-Nitrophenyl)isoxazol-5-amine

Cat. No. B1596690
M. Wt: 205.17 g/mol
InChI Key: FBFFBDKIJDJYKM-UHFFFAOYSA-N
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Description

“3-(4-Nitrophenyl)isoxazol-5-amine” is a compound with the molecular formula C9H7N3O3 . It is a member of the isoxazole family, which are five-membered heterocyclic compounds with one oxygen atom and one nitrogen atom at adjacent positions .


Synthesis Analysis

Isoxazoles can be synthesized using 1,3-dipolar cycloaddition in the presence of sodium hypochlorite . Another method involves the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .


Molecular Structure Analysis

The molecular weight of “3-(4-Nitrophenyl)isoxazol-5-amine” is 205.17 . The average mass is 205.170 Da and the monoisotopic mass is 205.048737 Da .


Chemical Reactions Analysis

Isoxazoles can undergo a variety of reactions. Two main reactions leading to the construction of the isoxazole ring are the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .


Physical And Chemical Properties Analysis

“3-(4-Nitrophenyl)isoxazol-5-amine” is a solid at normal temperatures . More specific physical and chemical properties may need to be determined experimentally.

Scientific Research Applications

  • Synthesis and Modification Methods : One research avenue is the development of green and efficient synthesis methods for isoxazole compounds. For instance, a study detailed a green protocol for the one-pot synthesis of 3,4-disubstituted isoxazole-5(4H)-ones using a modified β-cyclodextrin as a catalyst. This process involves complex steps such as the modification of β-cyclodextrin with copper salts and the use of various reagents and conditions to achieve the desired products. The study emphasizes the importance of environmentally friendly methods in synthesizing these compounds (Nature's Scientific Reports​​).

  • Pharmacological Research : Isoxazole derivatives are also a focus in pharmacological research. For instance, research on N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors has been conducted to explore their potential against acute myeloid leukemia. This involves complex chemical reactions and synthesis methods to create and modify these compounds for testing their effectiveness as cancer treatments (Nature's Acta Pharmacologica Sinica​​).

  • Anticancer Applications : Additionally, isoxazole derivatives have been evaluated for their biological activities, particularly in the context of anticancer applications. Various synthetic methods and biological evaluations are conducted to understand the efficacy of these compounds against different types of cancer (PubMed​​).

Safety And Hazards

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Isoxazoles are an important class of compounds in medicinal chemistry due to their wide range of biological activities. They are a subject of ongoing research, with a focus on developing new synthetic strategies and designing new isoxazole derivatives . The development of metal-free synthetic routes is a current trend in isoxazole research .

properties

IUPAC Name

3-(4-nitrophenyl)-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O3/c10-9-5-8(11-15-9)6-1-3-7(4-2-6)12(13)14/h1-5H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBFFBDKIJDJYKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=C2)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30368463
Record name 3-(4-Nitrophenyl)-1,2-oxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Nitrophenyl)-1,2-oxazol-5-amine

CAS RN

119162-48-0
Record name 3-(4-Nitrophenyl)-1,2-oxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-nitrophenyl)-1,2-oxazol-5-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
2
Citations
ML Pati, P Vitale, S Ferorelli, M Iaselli… - European Journal of …, 2019 - Elsevier
A set of novel diarylisoxazoles has been projected using mofezolac (1) as a lead compound to investigate structure-inhibitory activity relationships of new compounds and the …
Number of citations: 13 www.sciencedirect.com
Y Ge, W Sun, Y Chen, Y Huang, Z Liu… - The Journal of …, 2019 - ACS Publications
A highly chemoselective reaction between 5-aminoisoxazoles and α-diazocarbonyl compounds has been described. Both Wolff rearrangement and N–H insertion products can be …
Number of citations: 9 pubs.acs.org

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